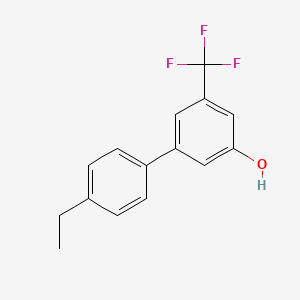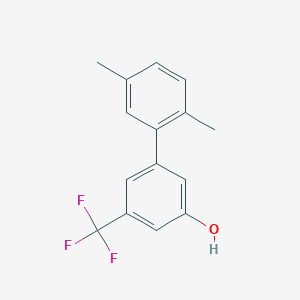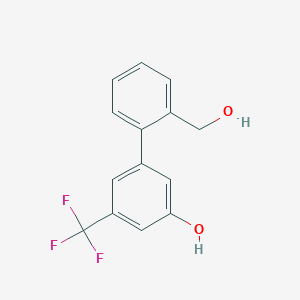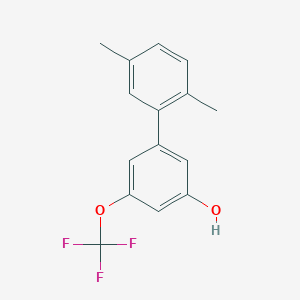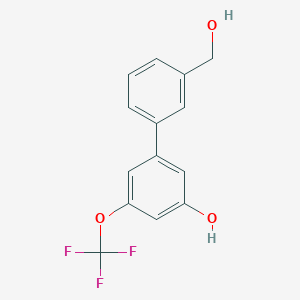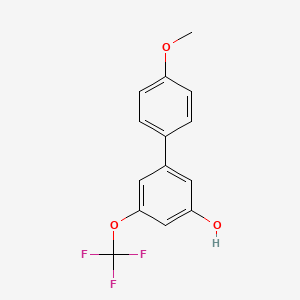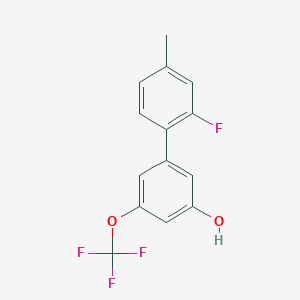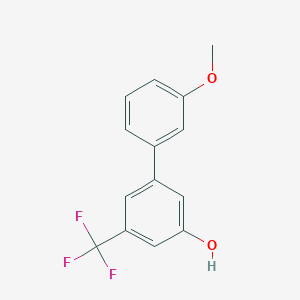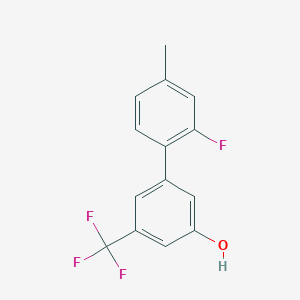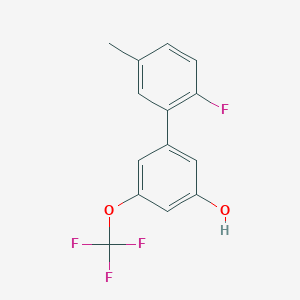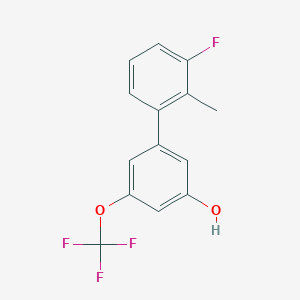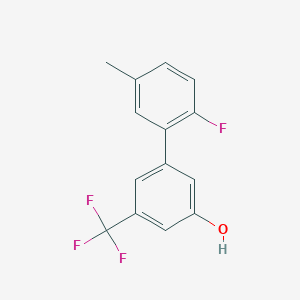
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% (5-FMPT-95) is a phenolic compound that has been the subject of numerous scientific studies due to its potential applications in various fields, such as medicine and biochemistry. 5-FMPT-95 has been identified as a promising compound for its ability to interact with biological molecules and its potential to act as a catalyst in biochemical reactions.
Applications De Recherche Scientifique
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% has been studied extensively due to its potential applications in various scientific fields. In medicine, 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential as an anti-inflammatory agent, as well as its ability to act as a prodrug for other drugs. In biochemistry, 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to act as a catalyst in biochemical reactions, as well as its ability to interact with biological molecules. 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% has also been studied for its potential applications in the fields of materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood, however, it is believed to involve the interaction of the compound with biological molecules, such as enzymes and receptors. It is believed that the compound is able to interact with these molecules in such a way that it can either activate or inhibit their activity, depending on the concentration of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood, however, it is believed that the compound has the potential to act as an anti-inflammatory agent and to act as a prodrug for other drugs. It is also believed that the compound has the potential to interact with biological molecules and to act as a catalyst in biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high yield and its ability to interact with biological molecules. The limitations of using 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its potential to act as a prodrug for other drugs, as well as its potential to interact with biological molecules in such a way that it may activate or inhibit their activity.
Orientations Futures
For research on 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% include further study of its potential as an anti-inflammatory agent and its potential to act as a prodrug for other drugs. Additionally, further study of the compound’s ability to interact with biological molecules and act as a catalyst in biochemical reactions is needed. Additionally, further research into the potential applications of 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% in the fields of materials science and nanotechnology is warranted. Finally, further research into the mechanism of action of 5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% is needed in order to gain a better understanding of the compound and its potential uses.
Méthodes De Synthèse
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol, 95% can be synthesized from the reaction of 2-fluoro-5-methylphenol and trifluoromethylbenzene in the presence of a Lewis acid, such as aluminum trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by vacuum distillation. The yield of the reaction is typically high, with yields of up to 95% being reported.
Propriétés
IUPAC Name |
3-(2-fluoro-5-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-2-3-13(15)12(4-8)9-5-10(14(16,17)18)7-11(19)6-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLPJDDLTDRGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686550 |
Source


|
| Record name | 2'-Fluoro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-71-3 |
Source


|
| Record name | 2'-Fluoro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

